TSTU

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

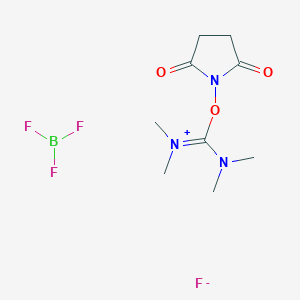

[dimethylamino-(2,5-dioxopyrrolidin-1-yl)oxymethylidene]-dimethylazanium;trifluoroborane;fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O3.BF3.FH/c1-10(2)9(11(3)4)15-12-7(13)5-6-8(12)14;2-1(3)4;/h5-6H2,1-4H3;;1H/q+1;;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYYWTQJMFGHLU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.CN(C)C(=[N+](C)C)ON1C(=O)CCC1=O.[F-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BF4N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TSTU Coupling Reagent: A Technical Guide to Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide synthesis and bioconjugation, the choice of coupling reagent is paramount to achieving high yields, purity, and stereochemical integrity of the final product. O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, commonly known as TSTU, has emerged as a highly efficient and versatile uronium salt-based coupling reagent.[1] It is widely employed for the formation of amide bonds, a fundamental linkage in peptides and a vast array of other biologically significant molecules.[2][3]

This compound's prominence stems from several key advantages over other coupling reagents. It facilitates rapid and efficient coupling reactions, even with sterically hindered amino acids.[1] A significant benefit of this compound is its ability to minimize racemization, a critical factor in maintaining the biological activity of chiral molecules like peptides.[2][3] Furthermore, its utility in aqueous solvent systems makes it particularly suitable for the modification of biomolecules, such as proteins and oligosaccharides, which often have limited solubility in purely organic solvents.[4]

This technical guide provides an in-depth exploration of the this compound coupling reagent, detailing its mechanism of action, a comparative analysis of its performance against other common reagents, and comprehensive experimental protocols for its application in key areas of research and development.

Core Mechanism of Action

The primary function of this compound in amide bond formation is the activation of a carboxylic acid to a more reactive intermediate, which is then susceptible to nucleophilic attack by a primary amine. The mechanism proceeds through two principal steps:

-

Formation of the N-Succinimidyl (NHS) Active Ester: The this compound reagent reacts with the carboxyl group of an N-protected amino acid or another carboxylic acid. In this step, the succinimidyl group of this compound is transferred to the carboxyl group, forming a highly reactive N-succinimidyl active ester. This reaction is typically rapid and proceeds with high efficiency.[2][5]

-

Nucleophilic Acyl Substitution: The resulting NHS active ester is a superb leaving group. A primary amine, such as the N-terminus of a peptide or an amino-functionalized molecule, readily attacks the carbonyl carbon of the active ester. This nucleophilic acyl substitution reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (HOSu) as a byproduct.[2]

This two-step mechanism is highly efficient and contributes to the low levels of racemization observed with this compound, as the activation and coupling steps are generally mild and do not favor the formation of the undesired stereoisomer.[2][3]

Data Presentation: Comparative Analysis of Coupling Reagents

While this compound is known for its high efficiency and low racemization, a quantitative comparison with other common coupling reagents is crucial for informed selection in a given synthetic strategy. The following table summarizes data from a comparative study on the synthesis of a dipeptide, providing insights into the relative performance of various reagents. Although this specific study did not include this compound, it offers a valuable benchmark for evaluating coupling efficiency (yield) and stereochemical purity (racemization). This compound's performance is generally considered to be comparable to or exceeding that of HBTU in terms of yield and racemization control, particularly in aqueous environments.

| Coupling Reagent | Yield (%) | Diastereomeric Purity (% LL) |

| BOP | 95 | 99.8 |

| HBTU | 88 | 99.5 |

| FDPP | 85 | 99.6 |

| IBCF | 75 | 98.5 |

Data extracted from a comparative study on dipeptide synthesis.[6][7] BOP = (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate; HBTU = 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate; FDPP = Pentafluorophenyl diphenylphosphinate; IBCF = Isobutyl chloroformate.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a general procedure for the manual Fmoc-based solid-phase synthesis of a peptide using this compound as the coupling reagent.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (or other suitable solid support)

-

This compound (O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Diethyl ether, cold

-

Solid-phase synthesis vessel

-

Shaker or rocker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 1-2 hours in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and DMF (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and this compound (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid/TSTU solution and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (5-7 times), DCM (3 times), and MeOH (3 times) to remove excess reagents and byproducts.

-

-

Monitoring the Coupling Reaction (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Fluorescent Dye Conjugation to a Peptide using this compound

This protocol describes the conjugation of a carboxylic acid-containing fluorescent dye to the N-terminus of a purified peptide in solution.

Materials:

-

Purified peptide with a free N-terminal amine

-

Fluorescent dye with a carboxylic acid functional group

-

This compound

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

N,N-Diisopropylethylamine (DIPEA)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.0-8.5)

-

Purification system (e.g., RP-HPLC or size-exclusion chromatography)

Procedure:

-

Preparation of Reagents:

-

Dissolve the purified peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Prepare a stock solution of the fluorescent dye (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

-

Prepare a stock solution of DIPEA (e.g., 10% v/v) in anhydrous DMF or DMSO.

-

-

Activation of the Fluorescent Dye:

-

In a microcentrifuge tube, combine the fluorescent dye solution (1.5-3 equivalents relative to the peptide) and the this compound solution (1.5-3 equivalents).

-

Add DIPEA (3-6 equivalents) to the mixture.

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature in the dark.

-

-

Conjugation Reaction:

-

Add the activated dye solution to the peptide solution.

-

Gently mix and allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

-

-

Quenching the Reaction (Optional): Add a small amount of a primary amine-containing buffer (e.g., Tris or glycine) to quench any unreacted NHS-activated dye.

-

Purification of the Conjugate:

-

Purify the fluorescently labeled peptide from unreacted dye and byproducts using RP-HPLC or size-exclusion chromatography.

-

Monitor the purification by detecting the absorbance at a wavelength appropriate for the peptide (e.g., 220 or 280 nm) and the dye.

-

-

Characterization: Confirm the successful conjugation and determine the degree of labeling using mass spectrometry and UV-Vis spectrophotometry.

Mandatory Visualizations

Conclusion

This compound stands as a robust and reliable coupling reagent for a wide range of applications in chemical biology and drug development. Its ability to efficiently mediate amide bond formation with minimal racemization, coupled with its compatibility with aqueous reaction conditions, makes it an invaluable tool for the synthesis of peptides and the conjugation of molecules to biological targets. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively harness the capabilities of this compound in their synthetic endeavors, ultimately contributing to advancements in their respective fields.

References

what is O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate

An In-Depth Technical Guide to O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TSTU)

For Researchers, Scientists, and Drug Development Professionals

O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate, commonly known as this compound, is a highly efficient coupling reagent widely utilized in organic synthesis. It is particularly valued in peptide chemistry and bioconjugation for its ability to facilitate the formation of stable amide bonds. This guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, applications, and detailed experimental protocols.

Core Properties and Data

This compound is a white to off-white crystalline powder.[1][2] It is a uronium salt derivative known for its high solubility in water and various organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.[1] This solubility makes it a versatile reagent for a wide range of reaction conditions.[1]

Quantitative Data Summary

| Property | Value | References |

| CAS Number | 105832-38-0 | [3] |

| Molecular Formula | C₉H₁₆BF₄N₃O₃ | [2][3] |

| Molecular Weight | 301.05 g/mol | [2][3] |

| Appearance | White or off-white powder | [2] |

| Melting Point | 198-201 °C | |

| Purity | ≥98.0% | [2] |

| Storage Conditions | 2°C - 8°C, keep dry, protect from light | [3] |

Safety and Handling

This compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[4] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this reagent.[4] Work should be conducted in a well-ventilated area, and dust inhalation should be avoided.[4]

Mechanism of Action

This compound functions as a coupling reagent by activating carboxylic acids to form reactive N-hydroxysuccinimidyl (NHS) esters.[5][6] This activation makes the carboxyl group susceptible to nucleophilic attack by a primary amine, leading to the formation of a stable amide bond. The byproducts of this reaction, tetramethylurea and N-hydroxysuccinimide, are generally easy to remove. A key advantage of this compound is its ability to minimize racemization, particularly when coupling sensitive amino acids.[6][7][8]

Reaction Workflow Diagram

Caption: General mechanism of this compound-mediated amide bond formation.

Key Applications in Research and Development

This compound's efficiency and mild reaction conditions make it a valuable tool in several areas:

-

Peptide Synthesis: this compound is extensively used for both solution-phase and solid-phase peptide synthesis.[6][7] It ensures high yields and purity while minimizing the risk of epimerization.[7]

-

Bioconjugation: The reagent is effective for linking molecules to proteins, peptides, and other biomolecules.[1][7] This includes attaching fluorescent labels, biotin, or drugs to create functional conjugates for imaging, diagnostics, or therapeutic applications.[1][3]

-

Preparation of Active Esters: this compound efficiently converts carboxylic acids into reactive N-succinimidyl active esters, which are stable intermediates for further chemical modifications.[7]

-

Surface Functionalization: It has been used to immobilize peptides and other molecules onto surfaces, such as silica materials, for applications in materials science and sensor development.[6][8]

Experimental Protocols

The following are representative protocols for the use of this compound in common applications. Researchers should optimize these protocols for their specific substrates and desired outcomes.

1. General Protocol for Peptide Coupling in Aqueous Solvent Mixtures

This protocol is suitable for coupling reactions involving water-soluble compounds.[9][10]

-

Materials:

-

Carboxylic acid-containing molecule

-

Amine-containing molecule

-

This compound

-

Diisopropylethylamine (DIEA)

-

Solvent mixture: DMF/dioxane/water (2:2:1)

-

-

Procedure:

-

Dissolve the carboxylic acid in the DMF/dioxane/water solvent mixture.

-

Add 3 equivalents of DIEA to the solution.

-

Add 1.3 equivalents of this compound and stir the mixture to allow for the formation of the active OSu-ester. The progress of this activation step can be monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Once the active ester formation is complete, add 1.5 equivalents of the amine to the reaction mixture.

-

Allow the reaction to proceed until completion. Monitor the reaction progress.

-

Upon completion, remove the solvents under reduced pressure.

-

Purify the crude product using standard chromatographic techniques to isolate the desired amide.

-

Experimental Workflow for Aqueous Peptide Coupling

Caption: Step-by-step workflow for a typical this compound coupling reaction in an aqueous medium.

2. Protocol for Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol outlines a general procedure for coupling an amino acid to a resin-bound peptide.

-

Materials:

-

Resin with N-terminally deprotected peptide

-

Fmoc-protected amino acid

-

This compound

-

Base (e.g., DIEA or Pyridine)

-

Solvent (e.g., DMF or MeCN)

-

-

Procedure:

-

Swell the resin in the chosen solvent (e.g., DMF).

-

Perform the N-terminal deprotection of the resin-bound peptide using standard protocols (e.g., with piperidine in DMF).

-

Wash the resin thoroughly with the solvent to remove the deprotection reagents.

-

In a separate vessel, pre-activate the Fmoc-amino acid. Dissolve the Fmoc-amino acid (e.g., 2 equivalents based on resin substitution) and this compound (e.g., 2 equivalents) in the solvent. Add the base (e.g., 4 equivalents of DIEA) and allow to react for a few minutes.

-

Add the pre-activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test) to check for the presence of free primary amines. If the test is positive, the coupling is incomplete and may need to be repeated.

-

Once the coupling is complete (negative ninhydrin test), filter the resin and wash it thoroughly with the solvent to remove excess reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

-

Conclusion

O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (this compound) is a robust and versatile coupling reagent that offers significant advantages for the synthesis of peptides and other amide-containing molecules. Its high efficiency, ability to suppress racemization, and compatibility with aqueous media make it an indispensable tool for researchers in chemistry, biochemistry, and drug development.[6][7][8] By understanding its properties and following established protocols, scientists can effectively leverage this compound to achieve their synthetic goals.

References

- 1. nbinno.com [nbinno.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. This compound | 105832-38-0 | FT15580 | Biosynth [biosynth.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Page loading... [guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. guidechem.com [guidechem.com]

- 9. peptide.com [peptide.com]

- 10. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to the Solubility of TSTU in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU), a widely used coupling reagent in peptide synthesis and bioconjugation. Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthetic protocols, ensuring optimal reaction conditions and yields. This document compiles available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and includes visualizations to aid in understanding experimental workflows.

Quantitative Solubility of this compound

The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available data to facilitate solvent selection for various applications.

| Solvent | Chemical Formula | Solubility | Temperature | Notes |

| Acetonitrile (ACN) | CH₃CN | 0.1 g/mL[1][2] | Not Specified | A clear solution is formed[2]. This corresponds to a 10% w/v solution. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | ≥ 100 mg/mL | Not Specified | Saturation was not reached at this concentration. |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble | Not Specified | A specific quantitative value is not readily available in the literature, but it is commonly used as a solvent for reactions involving this compound. |

| Water | H₂O | Soluble | Not Specified | |

| Diethyl Ether | (C₂H₅)₂O | Insoluble | Not Specified |

Experimental Protocols: Determination of this compound Solubility

While specific, detailed protocols for the quantitative solubility determination of this compound are not extensively published, a general and reliable method can be adapted from standard practices for organic compounds and peptide synthesis reagents[3][4][5]. The following protocol outlines a robust procedure for determining the solubility of this compound in a given organic solvent.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest (e.g., Acetonitrile, DMF, Dichloromethane, THF)

-

Analytical balance (readable to ±0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Calibrated positive displacement micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and other standard laboratory glassware

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound (e.g., 200 mg) into a sealed vial.

-

Add a precise volume of the chosen organic solvent (e.g., 1.0 mL) to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Clarification:

-

After the equilibration period, remove the vial from the shaker.

-

Allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved this compound.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) using a calibrated micropipette.

-

Dilute the supernatant with a known volume of the same organic solvent in a volumetric flask to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the diluted supernatant sample into the HPLC system.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original undiluted supernatant by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/mL or mg/mL.

-

Visualizing Experimental Workflows

To further clarify the experimental process, the following diagrams illustrate the key steps in the solubility determination protocol.

Caption: Workflow for the experimental determination of this compound solubility.

Caption: Workflow for quantitative analysis of this compound concentration using HPLC.

References

A Technical Guide to N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium Tetrafluoroborate (TSTU): Synthesis, Properties, and Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU), a widely used coupling reagent in organic and peptide synthesis. This compound is valued for its efficiency in activating carboxylic acids to form N-succinimidyl (NHS) active esters, facilitating rapid and high-yield amide bond formation with minimal racemization.[1][2][3][4] This guide details the physicochemical properties of this compound, provides a standard protocol for its synthesis, outlines its mechanism of action, and presents a typical procedure for its application in peptide coupling.

Properties of this compound

This compound is a stable, white crystalline solid that is soluble in many common organic solvents.[2][5] Its properties make it a versatile reagent for both solution-phase and solid-phase synthesis.[6][7]

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value |

| Chemical Name | N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate[2] |

| Synonym(s) | O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate[8] |

| CAS Number | 105832-38-0[2] |

| Molecular Formula | C₉H₁₆BF₄N₃O₃[2][8] |

| Molecular Weight | 301.05 g/mol [2][8] |

| Appearance | White to off-white crystalline solid[2][3] |

| Melting Point | 198-201 °C[2][9] |

| Density | 1.41 g/cm³[2] |

| Solubility | Soluble in water, acetonitrile (0.1 g/mL), DMF, and DMSO.[2][5][10] |

| Storage Conditions | 2-8 °C, keep dry and protected from light.[2][8] |

| Purity (Typical) | ≥98.0%[3] |

| Key IR Peaks (Expected) | Strong absorptions are expected for C=O (succinimide carbonyls), C=N⁺ (uronium), and B-F (tetrafluoroborate) stretches. |

| ¹H NMR (Expected) | Signals corresponding to the tetramethyl groups of the uronium cation and the methylene protons of the succinimidyl ring are expected. |

| ¹³C NMR (Expected) | Resonances for the carbonyl carbons, the uronium carbon, and the methyl and methylene carbons are expected. |

Synthesis of this compound

This compound can be synthesized from polymeric N-hydroxysuccinimide (P-HOSu).[6] The following protocol is adapted from established procedures for the synthesis of uronium salts.

Experimental Protocol: Synthesis of Polymeric this compound (P-TSTU)

This protocol describes the synthesis of a solid-supported version of this compound.

Materials:

-

Polymeric N-hydroxysuccinimide (P-HOSu)

-

Chlorotetramethyluronium tetrafluoroborate

-

Pyridine

-

Acetonitrile (MeCN)

-

Hexane

Procedure:

-

Suspend P-HOSu (10 g, ~10 mmol) and pyridine (2.4 mL, 30 mmol) in acetonitrile (20 mL).[6]

-

To this suspension, add a solution of chlorotetramethyluronium tetrafluoroborate (40 mmol) in acetonitrile (40 mL).[6]

-

Stir the reaction mixture at 80 °C for 24 hours under a moisture-protected atmosphere (e.g., using a drying tube).[6]

-

Cool the mixture to room temperature.[6]

-

Add hexane (30 mL) to precipitate the product.[6]

-

Filter the solid product and wash it with several portions of an acetonitrile/hexane mixture (2:3 v/v).[6]

-

Dry the resulting white solid under vacuum (0.1 Torr) at 100 °C to yield the P-TSTU reagent.[6]

Caption: Workflow for the synthesis of polymeric this compound (P-TSTU).

Mechanism of Action in Amide Bond Formation

This compound facilitates amide bond formation in a two-step process. First, it rapidly activates a carboxylic acid to form a highly reactive N-succinimidyl (NHS) active ester intermediate.[1] Second, this active ester readily undergoes nucleophilic attack by a primary amine to form a stable amide bond, regenerating N-hydroxysuccinimide as a byproduct.[1] This mechanism is efficient and known to suppress racemization, which is critical in peptide synthesis.[1][3]

Caption: this compound-mediated amide bond formation mechanism.

This compound-Mediated Peptide Coupling

This compound is highly effective for coupling amino acids in both solution and solid-phase peptide synthesis. It is particularly useful for reactions in aqueous environments and for conjugating biomolecules like oligosaccharides and proteins.[1][7][11]

Experimental Protocol: General Peptide Coupling in Solution

This protocol provides a general method for coupling an N-protected amino acid to an amine component in a solution phase.

Materials:

-

N-protected amino acid (e.g., Fmoc-AA-OH)

-

Amine component (e.g., H₂N-AA-OR)

-

This compound

-

Base (e.g., Diisopropylethylamine - DIPEA, or Pyridine)

-

Solvent (e.g., DMF, Acetonitrile, or a mixture like DMF/Dioxane/Water)

Procedure:

-

Dissolve the N-protected amino acid (1.0 equivalent) in the chosen solvent (e.g., a 2:2:1 mixture of DMF/dioxane/water).[7]

-

Add the base (3.0 equivalents of DIPEA or 2.0 equivalents of pyridine).[6][7]

-

Add this compound (1.1 to 1.3 equivalents) to the solution and stir.[6][7] The reaction activates the carboxylic acid to form the NHS ester. Monitor the formation of the active ester (typically rapid).

-

Once the activation is complete, add the amine component (1.5 equivalents) to the reaction mixture.[7]

-

Allow the coupling reaction to proceed until completion. The reaction time can vary from minutes to hours, depending on the substrates. Monitor progress using an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, remove the solvents under reduced pressure.[7]

-

Isolate and purify the crude peptide product using standard techniques such as extraction and chromatography.

Applications of this compound

Beyond its primary role in standard peptide synthesis, this compound has demonstrated utility in a range of specialized applications:

-

Glycopeptide Synthesis: this compound is effective for coupling carbohydrate moieties to peptides.[1][11]

-

Bioconjugation: It is used to conjugate oligosaccharides to proteins and to link sensor molecules to functionalized surfaces for creating biosensors.[1][4][11]

-

Cyclic Peptides: The reagent facilitates intramolecular cyclization reactions to form cyclic peptides.

-

Synthesis of Organic Molecules: this compound has been used to mediate the intramolecular cyclization of 2-acylbenzoic acids to produce substituted (Z)-3-ylidenephthalides.[1][12]

-

Racemization Suppression: In combination with N-hydroxysuccinimide and CuCl₂, this compound can effectively eliminate racemization when coupling peptides with C-terminal N-methyl amino acids.[1][11][12]

Safety and Handling

This compound is classified with the GHS07 warning, indicating it may cause skin and eye irritation.[1] Appropriate safety precautions should be taken during handling.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Handling: Use this compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[1]

-

Storage: Store in a tightly sealed, clearly labeled container in a cool, dry place (2-8 °C).[2]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

- 1. Page loading... [guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. This compound | 105832-38-0 | FT15580 | Biosynth [biosynth.com]

- 9. This compound | 105832-38-0 [chemicalbook.com]

- 10. glpbio.com [glpbio.com]

- 11. peptide.com [peptide.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

An In-depth Technical Guide to TSTU: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

TSTU, or N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate, is a highly efficient coupling reagent widely utilized in organic synthesis, particularly in the formation of amide bonds.[1] Its ability to rapidly activate carboxylic acids to form stable N-succinimidyl active esters makes it an invaluable tool in peptide synthesis, bioconjugation, and the development of novel therapeutics.[1][2] This guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and its diverse applications, complete with detailed experimental protocols and visual diagrams to facilitate its effective use in the laboratory.

Chemical Structure and Identification

This compound is an organofluorine compound featuring a uronium salt structure.[3] The key components of its structure are the tetramethyluronium cation, the N-succinimidyl leaving group, and the tetrafluoroborate counter-anion.

| Identifier | Value |

| IUPAC Name | [dimethylamino-(2,5-dioxopyrrolidin-1-yl)oxymethylidene]-dimethylazanium;tetrafluoroborate[4][5] |

| Synonyms | O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate, 2-Succinimido-1,1,3,3-tetramethyluronium tetrafluoroborate[6][7] |

| CAS Number | 105832-38-0[3][6] |

| Molecular Formula | C₉H₁₆BF₄N₃O₃[6][8][9] |

| SMILES | --INVALID-LINK--(F)(F)F.CN(C)C(=--INVALID-LINK--C)ON1C(=O)CCC1=O[4][5] |

| InChI | 1S/C9H16N3O3.BF4/c1-10(2)9(11(3)4)15-12-7(13)5-6-8(12)14;2-1(3,4)5/h5-6H2,1-4H3;/q+1;-1 |

Physicochemical Properties

This compound is typically a white to off-white crystalline solid or powder.[3][8][10] It is relatively stable under ambient conditions but is sensitive to moisture.[3][11]

| Property | Value |

| Molecular Weight | 301.05 g/mol [6][8][9] |

| Melting Point | 198-201 °C[9][10] |

| Density | 1.41 g/cm³[9][10] |

| Appearance | White to off-white crystalline powder or needles[6][8][10] |

| Solubility | Soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (0.1 g/mL).[3][6][9][10] It is also soluble in water.[2][4] |

| Storage Conditions | 2-8°C, desiccated.[12][9][10] |

| Purity | Typically ≥97.0% or ≥98.0%[8] |

Mechanism of Action: Amide Bond Formation

The primary function of this compound is to facilitate the coupling of a carboxylic acid and a primary amine to form an amide bond. The mechanism proceeds through a two-step process:

-

Activation of the Carboxylic Acid: this compound reacts with the carboxylate anion of a carboxylic acid to form a highly reactive N-succinimidyl active ester intermediate.[1][13] This reaction is rapid and efficient.

-

Nucleophilic Acyl Substitution: The resulting active ester is then susceptible to nucleophilic attack by a primary amine. The amine displaces the N-hydroxysuccinimide (HOSu) leaving group, forming a stable amide bond.[1]

This mechanism is highly effective and is known to suppress racemization, which is a critical consideration in peptide synthesis.[1][14]

Applications

This compound's efficiency and mild reaction conditions make it suitable for a wide range of applications in research and development.

Peptide Synthesis

The most prominent application of this compound is in both solution-phase and solid-phase peptide synthesis (SPPS).[1][12] It serves as an excellent coupling reagent for the sequential addition of amino acids to a growing peptide chain. Its ability to be used in aqueous environments also makes it valuable for coupling hydrophilic compounds.[1][15]

Synthesis of (Z)-3-Ylidenephthalides

This compound has been successfully employed in the intramolecular cyclization of 2-acyl-benzoic acids to produce a variety of substituted (Z)-3-ylidenephthalides.[1][8] This methodology has proven scalable, as demonstrated by the gram-scale synthesis of the antiplatelet drug n-butylphthalide.[8]

Glycoconjugate Synthesis

This compound is an effective reagent for the conversion of carboxylic acid-containing oligosaccharide derivatives into their corresponding active esters. These activated sugars can then be conjugated to proteins or other molecules to form glycoconjugates.[1][13]

Bioconjugation and Labeling

The ability of this compound to form stable amide bonds under mild conditions makes it suitable for the attachment of labels, such as fluorescent dyes or biotin, to peptides and proteins.[12][2]

Experimental Protocols

General Protocol for Peptide Coupling in an Aqueous Solvent Mixture

This protocol is adapted for the coupling of a carboxylic acid to a primary amine in a mixed aqueous/organic solvent system.[15][16]

-

Dissolution: Dissolve the carboxylic acid in a 2:2:1 mixture of DMF/dioxane/water.

-

Activation: Add 3 equivalents of a tertiary amine base (e.g., diisopropylethylamine - DIPEA) and 1.3 equivalents of this compound to the solution. Stir the mixture to allow for the formation of the N-succinimidyl active ester. The completion of this step can be monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Coupling: Add 1.5 equivalents of the primary amine to the reaction mixture.

-

Work-up: Once the reaction is complete, remove the solvents under reduced pressure. The crude product can then be isolated and purified by standard methods such as chromatography.

Solid-Supported Peptide Coupling

This compound has also been utilized in a solid-supported format (P-TSTU), prepared from polymeric N-hydroxysuccinimide (P-HOSu).[1][17] This approach simplifies product purification as the polymer-bound byproducts can be removed by simple filtration.[17]

Safety and Handling

This compound is classified as an irritant and may cause skin and eye irritation.[1] It is essential to handle this reagent with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of the powder.[1] As it is moisture-sensitive, it should be stored in a tightly sealed container in a cool, dry place.[3]

Conclusion

This compound is a versatile and highly effective coupling reagent with a broad range of applications in modern chemical and biological research. Its ability to mediate the formation of amide bonds efficiently and with minimal side reactions has solidified its place as a valuable tool for peptide synthesis, the creation of complex organic molecules, and the modification of biomolecules. By understanding its chemical properties and mechanism of action, researchers can leverage this compound to advance their scientific endeavors.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. guidechem.com [guidechem.com]

- 4. glpbio.com [glpbio.com]

- 5. 2-(2,5-Dioxopyrrolidin-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate | C9H16BF4N3O3 | CID 9857522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. This compound CAS#: 105832-38-0 • ChemWhat | 화학 및 생물학 데이터베이스 [chemwhat.kr]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. This compound CAS#: 105832-38-0 [m.chemicalbook.com]

- 10. This compound | 105832-38-0 [chemicalbook.com]

- 11. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Page loading... [guidechem.com]

- 14. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 15. peptide.com [peptide.com]

- 16. peptide.com [peptide.com]

- 17. quod.lib.umich.edu [quod.lib.umich.edu]

TSTU (CAS No. 105832-38-0): A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU), CAS number 105832-38-0. This compound is a highly efficient coupling reagent widely utilized in organic synthesis, particularly for the formation of amide bonds in peptide synthesis and bioconjugation.[1] This guide details its chemical and physical properties, provides experimental protocols for its key applications, and outlines its mechanism of action.

Core Properties and Safety Information

This compound is a white to off-white crystalline solid that is appreciated for its stability under dry conditions.[2] It is a go-to reagent for converting carboxylic acids into reactive N-succinimidyl (NHS) esters, which readily react with primary amines to form stable amide linkages.[1] This property makes it invaluable in the synthesis of peptides, modification of proteins, and the development of targeted drug delivery systems.[3]

Physicochemical Data

| Property | Value | References |

| CAS Number | 105832-38-0 | |

| Molecular Formula | C₉H₁₆BF₄N₃O₃ | |

| Molecular Weight | 301.05 g/mol | [4] |

| Appearance | White to off-white crystalline powder or needles | [2] |

| Melting Point | 198-201 °C (lit.) | [2] |

| Density | 1.41 g/cm³ | [2] |

| Solubility | Acetonitrile: 0.1 g/mL (clear solution) | [2] |

| Storage Conditions | 2-8°C, sealed, away from moisture and light | [5] |

Safety and Handling

This compound is considered hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is known to cause skin and eye irritation.[6] All handling should be performed in a well-ventilated area or a fume hood. It is incompatible with strong oxidizing agents.[6]

Mechanism of Action: Amide Bond Formation

The primary function of this compound is to facilitate the formation of an amide bond between a carboxylic acid and an amine. This is achieved through a two-step process. First, this compound activates the carboxylic acid to form a highly reactive N-succinimidyl active ester. This intermediate is then susceptible to nucleophilic attack by a primary amine, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide (HOSu) and tetramethylurea. A key advantage of using this compound is its ability to minimize racemization, which is critical when working with chiral molecules like amino acids.[1]

Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound.

Solution-Phase Peptide Coupling

This protocol is adapted for the coupling of a carboxylic acid to an amine in a solution containing water.

Materials:

-

Carboxylic acid

-

Amine

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Dioxane

-

Water

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve the carboxylic acid in a 2:2:1 mixture of DMF/dioxane/water.[5]

-

Add 3 equivalents of DIPEA to the solution.[5]

-

Add 1.3 equivalents of this compound and stir the mixture to allow for the formation of the N-succinimidyl active ester. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

-

Once the active ester formation is complete, add 1.5 equivalents of the amine to the reaction mixture.[5]

-

Continue stirring until the coupling reaction is complete, as determined by monitoring the consumption of the starting materials.

-

Upon completion, remove the solvents under reduced pressure.[5]

-

The crude product can then be purified using standard techniques such as column chromatography or recrystallization.

Solid-Phase Peptide Synthesis (SPPS)

This compound can be effectively used as a coupling reagent in solid-phase peptide synthesis. The following is a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide with a free N-terminus.

Materials:

-

Resin with N-terminally deprotected peptide

-

Fmoc-protected amino acid

-

This compound

-

DIPEA

-

DMF

-

Solid-phase synthesis vessel

Procedure:

-

Swell the resin in DMF.

-

In a separate vial, dissolve 2 equivalents of the Fmoc-protected amino acid and 1.95 equivalents of this compound in DMF.

-

Add 3 equivalents of DIPEA to the amino acid/TSTU solution to initiate the pre-activation of the amino acid. Allow this mixture to react for 5-10 minutes.

-

Drain the DMF from the swollen resin.

-

Add the pre-activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative test indicates a complete reaction.

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Bioconjugation: Labeling of Proteins

This compound is a valuable tool for conjugating molecules, such as fluorescent dyes or biotin, to proteins via their lysine residues.

Materials:

-

Protein solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Molecule to be conjugated with a carboxylic acid handle

-

This compound

-

Anhydrous, amine-free solvent (e.g., DMF or DMSO)

-

DIPEA or another suitable non-nucleophilic base

-

Size-exclusion chromatography column for purification

Procedure:

-

Activation of the Molecule: In a microcentrifuge tube, dissolve the carboxylic acid-containing molecule and a slight molar excess (1.1-1.2 equivalents) of this compound in a minimal amount of anhydrous DMF or DMSO. Add 2-3 equivalents of DIPEA to catalyze the reaction. Allow the activation to proceed for 30-60 minutes at room temperature.

-

Protein Reaction: While the activation is proceeding, prepare the protein solution. The protein concentration should typically be in the range of 1-10 mg/mL.

-

Conjugation: Add the activated molecule solution dropwise to the stirring protein solution. The molar ratio of the activated molecule to the protein will depend on the desired degree of labeling and should be optimized for each specific application.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Remove the unreacted labeling reagent and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer for the protein. The labeled protein will elute in the void volume.

-

Characterization: The degree of labeling can be determined using spectrophotometry (if the label has a distinct absorbance) or mass spectrometry.

Experimental Workflow

The following diagram illustrates a general workflow for a this compound-mediated coupling reaction in a research laboratory setting.

Conclusion

This compound is a versatile and efficient coupling reagent that plays a crucial role in modern chemical and biological research. Its ability to mediate the formation of amide bonds with minimal racemization makes it an indispensable tool for peptide synthesis and the construction of complex bioconjugates. The protocols and information provided in this guide are intended to equip researchers with the knowledge necessary to successfully employ this compound in their laboratory endeavors. As with any chemical reagent, it is imperative to adhere to proper safety precautions and to optimize reaction conditions for each specific application.

References

- 1. nbinno.com [nbinno.com]

- 2. Glycerol - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to TSTU-Mediated Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of bioconjugation and synthetic chemistry, the efficient and precise formation of amide bonds is a cornerstone of molecular assembly. Among the arsenal of available coupling reagents, O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU) has emerged as a powerful and versatile tool. This technical guide provides a comprehensive overview of the core principles of this compound-mediated coupling, including its mechanism of action, detailed experimental protocols, and a comparative analysis of its performance.

This compound is a uronium-based coupling reagent renowned for its ability to rapidly activate carboxylic acids, facilitating their conjugation to primary amines.[1] Its high efficiency, even in aqueous environments, and its capacity to minimize racemization make it a favored choice in peptide synthesis, the preparation of antibody-drug conjugates (ADCs), and the attachment of fluorescent labels to biomolecules.[1][2][3]

Core Principle: The Mechanism of this compound-Mediated Coupling

The efficacy of this compound lies in its ability to convert a carboxylic acid into a highly reactive N-hydroxysuccinimidyl (NHS) ester. This transformation proceeds through a two-step mechanism:

-

Activation of the Carboxylic Acid: The process begins with the deprotonation of the carboxylic acid by a mild, non-nucleophilic base, such as diisopropylethylamine (DIPEA). The resulting carboxylate anion then acts as a nucleophile, attacking the electrophilic carbon atom of the this compound molecule. This leads to the formation of a highly reactive O-acylisourea intermediate and the release of N-hydroxysuccinimide (NHS).

-

Formation of the NHS Ester and Amide Bond: The O-acylisourea intermediate is short-lived and rapidly rearranges to form the stable N-succinimidyl active ester, with tetramethylurea as a byproduct. This NHS ester is then susceptible to nucleophilic attack by a primary amine, resulting in the formation of a stable amide bond and the release of NHS.

The overall reaction is highly efficient due to the excellent leaving group nature of the N-hydroxysuccinimide moiety.

Data Presentation: Performance and Comparison

While this compound is widely recognized for its high coupling efficiency and low racemization rates, quantitative data from direct comparative studies with other common coupling reagents can be sparse in readily available literature. However, the existing body of research consistently supports its superior performance in many applications.

| Coupling Reagent | Typical Yield | Racemization Potential | Key Advantages | Common Applications |

| This compound | High | Low (especially with additives) | High efficiency in aqueous media, stable active ester intermediate. | Peptide synthesis, bioconjugation, fluorescent labeling. |

| HATU | Very High | Very Low | Fast reaction rates, effective for hindered amino acids. | Solid-phase peptide synthesis, complex peptide synthesis. |

| HBTU | High | Low | Good efficiency and low cost. | Routine peptide synthesis. |

| DCC/DIC | Moderate to High | Moderate (requires additives like HOBt to suppress) | Low cost. | Solution and solid-phase synthesis (DIC). |

Note: Yields and racemization are highly dependent on the specific substrates, reaction conditions, and the presence of additives.

Experimental Protocols

Protocol 1: General Solution-Phase this compound-Mediated Coupling

This protocol outlines a general procedure for the coupling of a carboxylic acid to a primary amine in a solution phase.

Materials:

-

Carboxylic acid-containing molecule

-

Amine-containing molecule

-

This compound (O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dioxane

-

Deionized Water

-

Reaction vessel and magnetic stirrer

-

Standard purification equipment (e.g., HPLC)

Procedure:

-

Dissolution of the Carboxylic Acid: Dissolve the carboxylic acid in a 2:2:1 mixture of DMF, dioxane, and water.

-

Addition of Base and this compound: Add 3 equivalents of DIPEA to the solution, followed by 1.3 equivalents of this compound.

-

Activation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the complete formation of the NHS ester. The progress of the activation can be monitored by techniques such as TLC or LC-MS.

-

Addition of the Amine: Once the activation is complete, add 1.5 equivalents of the amine to the reaction mixture.

-

Coupling Reaction: Continue stirring the reaction at room temperature for 2-24 hours. The reaction progress should be monitored until completion.

-

Work-up and Purification: Upon completion, remove the solvents under reduced pressure. The crude product can then be purified by an appropriate method, such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: this compound-Mediated Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general workflow for the incorporation of an amino acid into a growing peptide chain on a solid support using this compound. This example assumes a standard Fmoc-based SPPS strategy.

Materials:

-

Fmoc-protected amino acid

-

Peptide-resin with a free N-terminal amine

-

This compound

-

DIPEA

-

DMF (peptide synthesis grade)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

SPPS reaction vessel

-

Cleavage cocktail (e.g., TFA/TIS/water)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amine. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

-

Activation of Amino Acid: In a separate vessel, dissolve 3-5 equivalents of the Fmoc-protected amino acid in DMF. Add 3-5 equivalents of DIPEA and 3-5 equivalents of this compound. Allow the pre-activation to proceed for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test or Chloranil test) to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), the coupling step can be repeated.

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final coupling, remove the N-terminal Fmoc group. Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove the side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by RP-HPLC.

Conclusion

This compound stands as a highly effective and reliable coupling reagent for the formation of amide bonds. Its ability to efficiently generate stable NHS active esters, coupled with its compatibility with aqueous reaction conditions and its capacity to minimize racemization, makes it an invaluable tool for researchers and professionals in the fields of chemistry, biochemistry, and drug development. The detailed protocols and mechanistic understanding provided in this guide are intended to empower users to successfully employ this compound in their synthetic endeavors. As with any chemical reagent, it is imperative to adhere to appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area.[1]

References

An In-depth Technical Guide to the Safety Data for TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate), a reagent commonly used in peptide synthesis and bioconjugation.[1][2][3][4] The following sections detail the compound's properties, hazard classifications, handling procedures, and emergency protocols, compiled from various safety data sheets (SDS).

Chemical and Physical Properties

Proper handling and storage of this compound require a thorough understanding of its physical and chemical characteristics. This data is crucial for designing safe experimental setups and ensuring the reagent's stability.

| Property | Value |

| CAS Number | 105832-38-0[5][6][7][8] |

| Molecular Formula | C9H16BF4N3O3[1][5][6] |

| Molecular Weight | 301.05 g/mol [1][4][5] |

| Appearance | White to off-white crystalline solid/powder[1][3][4][5] |

| Melting Point | 198 - 201 °C[2][5][9] |

| Solubility | Soluble in water or 1% acetic acid.[6] Soluble in acetonitrile (0.1 g/mL, clear).[5] |

| Density | 1.41 g/cm³[9] |

| Storage Temperature | Recommended: 2 - 8 °C.[5] Some sources suggest -20°C for long-term storage.[6][10] |

| Sensitivity | Light sensitive, moisture sensitive.[5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[7][8] Understanding these classifications is paramount for risk assessment and the implementation of appropriate safety measures.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[8] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[7][8] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[7][8] |

| Specific target organ toxicity — single exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation[7][8] |

GHS Pictograms:

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is essential when working with this compound to minimize exposure and maintain the integrity of the compound.

3.1. Handling:

-

Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood to avoid formation of dust and aerosols.[5]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Body Protection: Wear a lab coat.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.

3.2. Storage:

-

Conditions: Keep container tightly closed in a dry and well-ventilated place.[5] Store in a cool place, with a recommended storage temperature of 2 - 8 °C.[5]

-

Incompatibilities: Keep away from strong oxidizing agents.

-

Special Precautions: this compound is light and moisture sensitive; store under an inert gas atmosphere.[5]

Emergency Procedures

In the event of accidental exposure or spillage, immediate and appropriate action is critical.

| Situation | Protocol |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. First treatment with calcium gluconate paste may be required.[5] Consult a physician.[5] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5] |

| Ingestion | Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Consult a physician.[5] |

| Accidental Release | Use personal protective equipment.[5] Avoid dust formation.[5] Sweep up and shovel.[5] Keep in suitable, closed containers for disposal.[5] Do not let product enter drains.[5] |

Toxicological and Ecological Information

Currently, there is limited specific data available for the acute and chronic toxicity of this compound. The provided hazard classifications are based on the properties of similar compounds and the potential for hydrolysis to form harmful substances. No data is available on the ecological effects of this compound.[5] Therefore, it should be handled with the assumption that it is harmful to aquatic life and not be released into the environment.

Disposal Considerations

Waste material must be disposed of in accordance with local, state, and federal regulations. It is recommended to mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[5] Do not dispose of with other waste.[5] Handle uncleaned containers as you would the product itself.[5]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 105832-38-0 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. glpbio.com [glpbio.com]

- 7. carlroth.com [carlroth.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound | CAS#:105832-38-0 | Chemsrc [chemsrc.com]

- 10. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for TSTU-Mediated Amide Bond Formation in Solution Phase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of peptide chemistry, medicinal chemistry, and materials science. The selection of an appropriate coupling reagent is critical to ensure high yields, minimal side reactions, and preservation of stereochemical integrity. O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU) has emerged as a highly effective and versatile coupling reagent for the formation of amide bonds in solution phase.[1] this compound is a uronium salt-based reagent that activates carboxylic acids to form highly reactive N-succinimidyl (OSu) active esters, which then readily react with primary and secondary amines to yield the corresponding amides.[1][2]

This document provides detailed application notes, experimental protocols, and comparative data for the use of this compound in solution-phase amide bond formation.

Advantages of this compound

This compound offers several key advantages over other coupling reagents:

-

High Reactivity and Efficiency: this compound rapidly activates carboxylic acids, leading to fast reaction times and high yields of the desired amide product.[1]

-

Mild Reaction Conditions: Amide coupling with this compound can be performed under mild conditions, often at room temperature, which is beneficial for sensitive substrates.

-

Low Racemization: this compound is known to suppress racemization, a critical factor when coupling chiral amino acids or other enantiomerically pure carboxylic acids.[1] The combination of this compound with N-hydroxysuccinimide and CuCl2 has been reported to effectively suppress racemization of carboxyl-terminal N-methyl amino acids in peptide synthesis.[1]

-

Aqueous Compatibility: this compound can be effectively used in aqueous solvent mixtures, making it suitable for the coupling of hydrophilic or water-soluble substrates.[2]

-

Ease of Workup: The byproducts of the this compound-mediated coupling are generally water-soluble, facilitating purification of the final product.

Mechanism of Action

The mechanism of this compound-mediated amide bond formation proceeds through a two-step process:

-

Activation of the Carboxylic Acid: The carboxylic acid reacts with this compound in the presence of a base (e.g., diisopropylethylamine - DIPEA) to form a highly reactive O-succinimidyl (OSu) active ester intermediate.

-

Nucleophilic Acyl Substitution: The amine nucleophile attacks the carbonyl carbon of the active ester, leading to the formation of the amide bond and the release of N-hydroxysuccinimide (HOSu).

A diagram illustrating this mechanism is provided below.

Data Presentation

The following tables summarize typical reaction conditions and yields for this compound-mediated amide bond formation in solution phase.

Table 1: this compound-Mediated Dipeptide Synthesis

| N-Protected Amino Acid | C-Protected Amino Acid Ester | Solvent | Base (Equivalents) | This compound (Equivalents) | Time (h) | Temperature (°C) | Yield (%) |

| Z-Ala-OH | H-Phe-OMe | DMF | DIPEA (2.0) | 1.1 | 2 | 25 | 92 |

| Boc-Gly-OH | H-Gly-OEt | CH2Cl2 | NMM (1.5) | 1.05 | 4 | 25 | 88 |

| Fmoc-Leu-OH | H-Val-OBn | THF | DIPEA (2.0) | 1.1 | 3 | 25 | 90 |

Table 2: Comparison of Coupling Reagents for the Synthesis of Z-Ala-Phe-OMe

| Coupling Reagent | Base (Equivalents) | Time (h) | Temperature (°C) | Yield (%) | Racemization (%) |

| This compound | DIPEA (2.0) | 2 | 25 | 92 | <1 |

| HATU | DIPEA (2.0) | 2 | 25 | 95 | <1 |

| HBTU | DIPEA (2.0) | 3 | 25 | 93 | ~1-2 |

| DCC/HOBt | - | 12 | 25 | 85 | ~2-3 |

Note: Data in the tables are representative and may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for this compound-Mediated Amide Bond Formation in an Organic Solvent

This protocol describes a general method for the coupling of an N-protected amino acid with an amino acid ester in an organic solvent such as N,N-dimethylformamide (DMF).

Materials:

-

N-protected amino acid

-

Amino acid ester hydrochloride (or other salt)

-

This compound (O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

-

Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon inert atmosphere setup

Procedure:

-

To a solution of the N-protected amino acid (1.0 equivalent) in anhydrous DMF, add the amino acid ester hydrochloride (1.0 equivalent) and DIPEA (2.0 equivalents).

-

Stir the mixture at room temperature under an inert atmosphere for 10 minutes.

-

Add this compound (1.1 equivalents) to the reaction mixture in one portion.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired dipeptide.

Protocol 2: this compound-Mediated Coupling in Aqueous Solvent Mixtures

This protocol is adapted for substrates with good water solubility.[2]

Materials:

-

Carboxylic acid

-

Amine

-

This compound

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dioxane

-

Water

Procedure:

-

Dissolve the carboxylic acid (1.0 equivalent) in a 2:2:1 mixture of DMF/dioxane/water.[2]

-

Add DIPEA (3.0 equivalents) followed by this compound (1.3 equivalents).[2]

-

Stir the mixture at room temperature until the formation of the active ester is complete (typically 15-30 minutes, can be monitored by LC-MS).

-

Add the amine (1.5 equivalents) to the reaction mixture.[2]

-

Continue stirring at room temperature until the reaction is complete (typically 1-4 hours).

-

Remove the solvents under reduced pressure.

-

The crude product can then be isolated and purified by appropriate methods such as chromatography or crystallization.[2]

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Extend reaction time, slightly increase the equivalents of this compound and amine. |

| Moisture in the reaction | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. | |

| Sterically hindered substrates | Increase the reaction temperature to 40-50 °C. | |

| Side Product Formation | Racemization | Ensure the reaction temperature is not too high. For very sensitive substrates, consider adding an equivalent of HOBt. |

| Self-condensation of the carboxylic acid | Add the amine shortly after the activation with this compound. | |

| Difficulty in Purification | Water-soluble byproducts not fully removed | Perform thorough aqueous washes during workup. |

Conclusion

This compound is a highly efficient and reliable coupling reagent for solution-phase amide bond formation. Its ease of use, mild reaction conditions, and ability to minimize racemization make it an excellent choice for a wide range of applications, from simple amide synthesis to complex peptide couplings. The protocols provided herein offer a solid starting point for researchers to successfully implement this compound in their synthetic endeavors.

References

TSTU in Solid-Phase Peptide Synthesis: Application Notes and Protocols for Researchers

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TSTU) in solid-phase peptide synthesis (SPPS). This compound is a highly efficient uronium-based coupling reagent favored for its rapid activation of carboxylic acids, high coupling yields, and suppression of racemization. These characteristics make it a valuable tool in the synthesis of peptides for research, therapeutic, and diagnostic applications.

Introduction to this compound in Peptide Synthesis

This compound serves as a crucial reagent for the formation of amide bonds, the fundamental linkages in a peptide chain. Its mechanism involves the rapid conversion of a carboxyl group on a protected amino acid to a highly reactive N-succinimidyl (OSu) active ester. This active ester then readily reacts with the free amine of the growing peptide chain attached to a solid support, forming a stable peptide bond.[1]

Key Advantages of this compound:

-

High Coupling Efficiency: this compound facilitates rapid and often complete coupling reactions, leading to high yields of the desired peptide.[1]

-

Minimal Racemization: The use of this compound is associated with a low degree of epimerization, ensuring the chiral integrity of the synthesized peptide.[1]

-

Aqueous Compatibility: this compound can be effectively used in reactions that contain a proportion of water, which is advantageous for the synthesis of certain peptides or for bioconjugation applications.

-

Versatility: Beyond standard peptide synthesis, this compound is employed in the creation of glycopeptides, peptide-drug conjugates, and the labeling of peptides and proteins.[2]

Quantitative Data and Reagent Comparison

| Coupling Reagent | Relative Coupling Efficiency | Racemization Tendency | Key Features & Applications |

| This compound | High to Very High | Low | Rapid activation, suitable for aqueous media, synthesis of complex peptides and bioconjugation. |

| HBTU | High | Low (with HOBt) | Widely used, reliable, can cause guanidinylation of the N-terminus if used in excess. |

| HATU | Very High | Very Low | Highly efficient, particularly for sterically hindered amino acids, more expensive. |

| DIC/HOBt | Moderate to High | Low | Cost-effective, generates DCU byproduct which can be difficult to remove completely. |

Experimental Protocols

The following protocols provide a general framework for manual Fmoc-based solid-phase peptide synthesis using this compound as the coupling agent. These should be adapted and optimized based on the specific peptide sequence and the scale of the synthesis.

General Fmoc-SPPS Workflow

Solid-phase peptide synthesis is a cyclical process involving the repeated steps of deprotection and coupling to build a peptide chain on a solid resin support.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol for this compound Coupling in Fmoc-SPPS (Manual Synthesis)

This protocol outlines a single coupling cycle.

Materials:

-

Fmoc-protected amino acid

-

This compound (O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

-

Resin with free N-terminal amine (pre-swollen)

Procedure:

-

Resin Preparation:

-

Ensure the resin is swelled in DMF for at least 30 minutes in a reaction vessel.

-

Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF (5-7 times), IPA (2 times), and DMF (3 times) to remove residual piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) in DMF.

-

Add this compound (2.9 equivalents) to the amino acid solution.

-

Add DIPEA (6 equivalents) to the mixture.

-

Allow the activation to proceed for 2-5 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the reaction solution.

-

Wash the resin with DMF (5-7 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.

-

-

Monitoring the Coupling Reaction (Optional but Recommended):

-

Perform a Kaiser test (ninhydrin test) on a small sample of the resin beads. A negative result (beads remain colorless or yellow) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling may be necessary.

-

-

Capping (Optional):

-

If the coupling is incomplete after a second attempt, cap the unreacted amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

-

Protocol for this compound Coupling in an Aqueous Solvent Mixture

This protocol is particularly useful for the conjugation of biomolecules or for peptides with poor solubility in standard organic solvents.

Procedure:

-

Dissolve the carboxylic acid-containing molecule in a 2:2:1 mixture of DMF/dioxane/water.

-

Add 3 equivalents of diisopropylethylamine (DIPEA).

-